molecular formula C13H13NO6 B11794701 Methyl 3-isopropoxy-5-nitrobenzofuran-2-carboxylate

Methyl 3-isopropoxy-5-nitrobenzofuran-2-carboxylate

Katalognummer: B11794701
Molekulargewicht: 279.24 g/mol
InChI-Schlüssel: RSTCUXFVTGIUNS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 3-isopropoxy-5-nitrobenzofuran-2-carboxylate is a specialized chemical compound that belongs to the benzofuran family. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, with its unique structure, holds significant potential for various scientific and industrial applications.

Vorbereitungsmethoden

The synthesis of Methyl 3-isopropoxy-5-nitrobenzofuran-2-carboxylate typically involves a multi-step process. One common method includes the following steps:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Methyl 3-isopropoxy-5-nitrobenzofuran-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group position.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. Major products formed from these reactions include oxides, amines, and substituted benzofuran derivatives .

Wissenschaftliche Forschungsanwendungen

Methyl 3-isopropoxy-5-nitrobenzofuran-2-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex benzofuran derivatives.

    Biology: The compound’s biological activities make it a candidate for studying anti-tumor, antibacterial, and anti-viral properties.

    Industry: Used in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Methyl 3-isopropoxy-5-nitrobenzofuran-2-carboxylate involves its interaction with specific molecular targets. The nitro group plays a crucial role in its biological activity, often participating in redox reactions that generate reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to cell death in tumor cells or inhibition of bacterial growth .

Vergleich Mit ähnlichen Verbindungen

Methyl 3-isopropoxy-5-nitrobenzofuran-2-carboxylate can be compared with other benzofuran derivatives such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and chemical reactivity.

Eigenschaften

Molekularformel

C13H13NO6

Molekulargewicht

279.24 g/mol

IUPAC-Name

methyl 5-nitro-3-propan-2-yloxy-1-benzofuran-2-carboxylate

InChI

InChI=1S/C13H13NO6/c1-7(2)19-11-9-6-8(14(16)17)4-5-10(9)20-12(11)13(15)18-3/h4-7H,1-3H3

InChI-Schlüssel

RSTCUXFVTGIUNS-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OC1=C(OC2=C1C=C(C=C2)[N+](=O)[O-])C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.